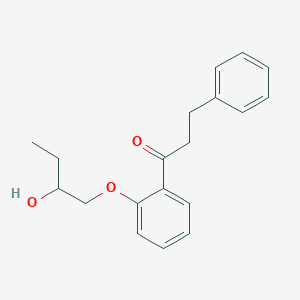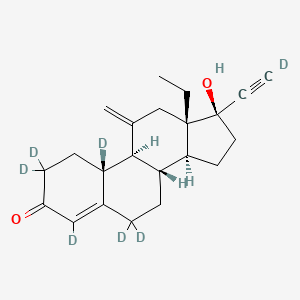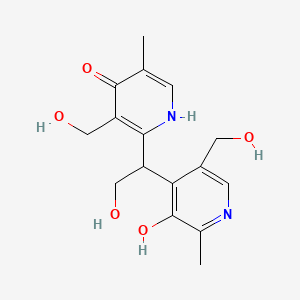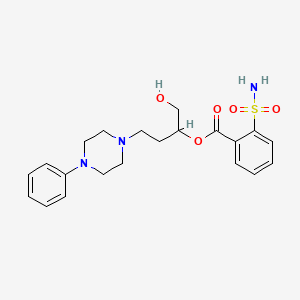
Indomethacin 2-Ethylhexyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indomethacin 2-Ethylhexyl Ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This ester derivative is synthesized to enhance the pharmacokinetic properties of indomethacin, potentially reducing its gastrointestinal side effects while maintaining its anti-inflammatory efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The ester derivatives of indomethacin, including Indomethacin 2-Ethylhexyl Ester, are typically prepared by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound. This reaction is carried out in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are carefully controlled to ensure high yield and purity of the ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Indomethacin 2-Ethylhexyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield indomethacin and the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Indomethacin and 2-ethylhexanol.
Oxidation and Reduction: Various oxidized or reduced forms of the ester, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Indomethacin 2-Ethylhexyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential to reduce gastrointestinal side effects compared to indomethacin.
Medicine: Explored as a potential therapeutic agent for inflammatory conditions, with ongoing research into its efficacy and safety profile.
Industry: Utilized in the formulation of pharmaceutical products, particularly those aimed at reducing inflammation and pain
Wirkmechanismus
The mechanism of action of Indomethacin 2-Ethylhexyl Ester is similar to that of indomethacin. It primarily works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: The parent compound, widely used as an NSAID.
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Diclofenac: A commonly used NSAID with a similar mechanism of action.
Uniqueness: Indomethacin 2-Ethylhexyl Ester is unique in its potential to reduce gastrointestinal side effects while maintaining the anti-inflammatory efficacy of indomethacin. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
Eigenschaften
Molekularformel |
C27H32ClNO4 |
|---|---|
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
2-ethylhexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C27H32ClNO4/c1-5-7-8-19(6-2)17-33-26(30)16-23-18(3)29(25-14-13-22(32-4)15-24(23)25)27(31)20-9-11-21(28)12-10-20/h9-15,19H,5-8,16-17H2,1-4H3 |
InChI-Schlüssel |
OKFLCWFCBQVMAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)


![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)





![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)


![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
